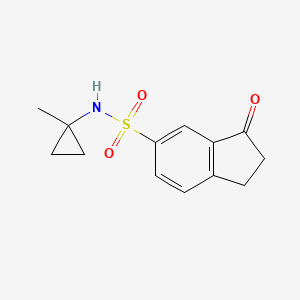![molecular formula C15H21N3O2 B7430157 N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)
N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, also known as HPB-CDP, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and immune system. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, this compound has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research studies. One study found that this compound increased the levels of several antioxidant enzymes in the brain, including superoxide dismutase and catalase. Another study found that this compound reduced the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to increase the levels of several neurotransmitters in the brain, such as acetylcholine and dopamine.
实验室实验的优点和局限性
One advantage of using N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in lab experiments is its high potency and specificity for its target receptors. Additionally, this compound has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several future directions for the scientific research of N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as traumatic brain injury and Alzheimer's disease. Another direction is to study its potential anti-inflammatory and anti-tumor effects in animal models. Additionally, future research could focus on the development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for scientific research.
合成方法
The synthesis of N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with 1-(tert-butoxycarbonyl)-4-methylhexan-2-amine, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound.
科学研究应用
N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in several scientific research studies. One study found that this compound showed neuroprotective effects in a mouse model of traumatic brain injury. Another study found that this compound improved cognitive function in a rat model of Alzheimer's disease. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor effects.
属性
IUPAC Name |
N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-10(2)7-12(9-19)17-15(20)13-8-11-5-4-6-16-14(11)18-13/h4-6,8,10,12,19H,3,7,9H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQIIJKOOHICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CO)NC(=O)C1=CC2=C(N1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[[4-[(1-oxothiolan-1-ylidene)amino]phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7430075.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
